2-Nitrodiphenylamine 2-Nitrodiphenylamine 2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 119-75-5
VCID: VC20762231
InChI: InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H
SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

2-Nitrodiphenylamine

CAS No.: 119-75-5

Cat. No.: VC20762231

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrodiphenylamine - 119-75-5

Specification

CAS No. 119-75-5
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 2-nitro-N-phenylaniline
Standard InChI InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H
Standard InChI Key RUKISNQKOIKZGT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
Melting Point 167.9 °F (NTP, 1992)
75.0 °C

Introduction

Basic Information and Chemical Identity

2-Nitrodiphenylamine is an organic compound with the molecular formula C12H10N2O2. It is a nitrated derivative of diphenylamine, appearing as a red solid typically in flake or powder form . The compound has a molecular weight of 214.22 and is registered under CAS number 119-75-5 . While it exhibits polar characteristics due to its nitro group, it remains predominantly hydrophobic in nature .

The compound is known by several synonyms in scientific and industrial contexts, including 2-Nitro-N-phenylaniline, Nitrodiphenylamine, Sudan Yellow 1339, and others . Its chemical structure features a nitro group (-NO2) attached to one of the phenyl rings of diphenylamine, specifically at the ortho position.

Physical and Chemical Properties

2-Nitrodiphenylamine possesses distinct physical and chemical characteristics that define its behavior in various applications. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC12H10N2O2
Molecular Weight214.22
Physical StateSolid
ColorRed
Melting Point74-76°C (literature)
Boiling Point346°C
Density1.36
Vapor Density10.7 (vs air)
Refractive Index1.6660 (estimate)
Flash Point346°C
Water SolubilityNegligible
Organic SolubilitySlightly soluble in chloroform, DMSO, methanol (with sonication)
pKa-3.39±0.20 (Predicted)

Table 1: Physical and Chemical Properties of 2-Nitrodiphenylamine

The compound's limited water solubility but moderate solubility in organic solvents reflects its predominantly hydrophobic character despite containing polar functional groups. This property profile influences its applications and handling characteristics in industrial settings.

Applications and Industrial Uses

2-Nitrodiphenylamine serves several important functions across different industries, with its primary application being as a stabilizer in energetic materials.

Propellant and Explosive Stabilization

The most significant application of 2-nitrodiphenylamine is as a stabilizer in double-base (DB) rocket propellants . It plays a crucial role in extending the shelf-life of explosives containing nitrocellulose or nitroglycerin by neutralizing the degradation products that would otherwise lead to autocatalytic decomposition .

In these applications, 2-nitrodiphenylamine functions by trapping nitrogen oxides (particularly NO2) that are released during the gradual decomposition of nitric acid esters in the propellant formulation . This chemical scavenging action prevents these acidic species from accelerating further decomposition of the energetic material, thereby enhancing stability and safety.

The compound is typically incorporated at concentrations of 1-2% in propellant formulations. Higher concentrations (exceeding 2%) have been found to degrade the ballistic properties of the propellant . The stabilizer content naturally depletes over time as it reacts with decomposition products. When the remaining content falls below 0.5% (from an initial 2%), increased surveillance of the munition becomes necessary, and levels below 0.2% warrant immediate disposal to prevent potential autoignition .

Synthetic Intermediate and Research Applications

Beyond its role as a stabilizer, 2-nitrodiphenylamine serves as an intermediate in the synthesis of various organic compounds, particularly dyes . Its chemical structure makes it a valuable precursor in organic synthesis pathways.

Additionally, researchers have utilized 2-nitrodiphenylamine as a fluorescent probe to study nitric oxide in biological processes . This analytical application leverages the compound's distinctive chemical properties and reactivity with nitrogen-containing species.

Chemical Reactivity and Synthesis

2-Nitrodiphenylamine participates in several notable chemical reactions that form the basis of both its applications and laboratory uses.

Nitrogen Oxide Scavenging

In its primary role as a stabilizer, 2-nitrodiphenylamine reacts with nitrogen oxides released during the decomposition of nitrated materials. The nitro group and secondary amine functionality in the molecule allow it to trap these reactive species effectively, forming additional nitrated products in the process . This reactivity underlies its effectiveness as a stabilizer in propellant formulations.

Cyclization Reactions

Research has demonstrated that 2-nitrodiphenylamine can undergo novel cyclization reactions to form phenazines and their N-oxides. These transformations can occur in both acidic and alkaline media, providing synthetic routes to complex heterocyclic structures . Similarly, the related 2,2′-dinitrodiphenylamines can be cyclized to phenazines under alkaline redox conditions using hydrazine and activated metal . These reactions represent valuable synthetic pathways in organic chemistry.

Classification CategoryRating
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Risk CodesXi (Irritant)
Safety Statements26-36-37/39
WGK Germany3

Table 2: Safety Classification of 2-Nitrodiphenylamine

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TRCN504458(2-Nitrophenyl)phenylamine5g$100
TRCN504458(2-Nitrophenyl)phenylamine50g$275
American Custom Chemicals CorporationCHM00216292-NITRO DIPHENYL AMINE 95.00%50MG$693
American Custom Chemicals CorporationCHM00216292-NITRO DIPHENYL AMINE 95.00%500MG$1501.50
Santa Cruz Biotechnologysc-2162602-Nitrodiphenylamine100g$127.00

Table 3: Commercial Availability and Pricing of 2-Nitrodiphenylamine

This pricing information indicates that the compound is available in various quantities to suit different research and industrial needs, with the cost per gram generally decreasing with larger quantities.

Related Compounds and Alternatives

Several related compounds serve similar functions to 2-nitrodiphenylamine, particularly in stabilizer applications. These include 4-nitrodiphenylamine, N-nitrosodiphenylamine, N-methyl-p-nitroaniline (MNA, also used in IMX-101), and diphenylamine (DPA) . The choice between these stabilizers depends on specific application requirements, compatibility with other formulation components, and performance characteristics.

Each of these alternatives offers different stability profiles, reactivity patterns, and compatibility characteristics, making them suitable for specific applications within the broader category of energetic material stabilization.

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